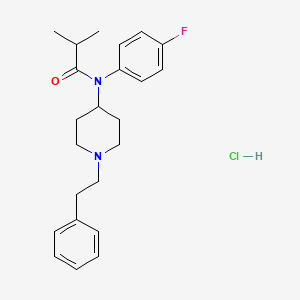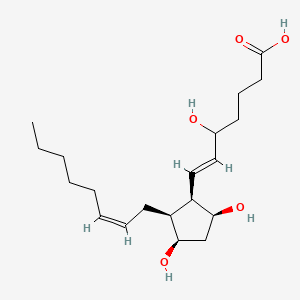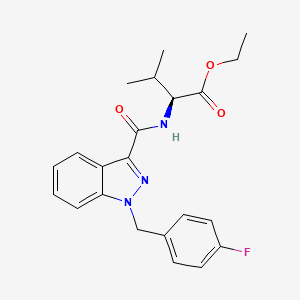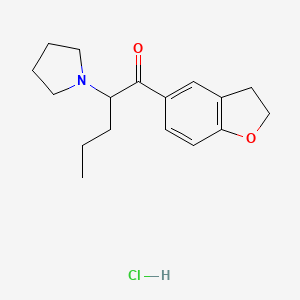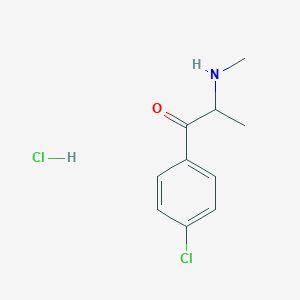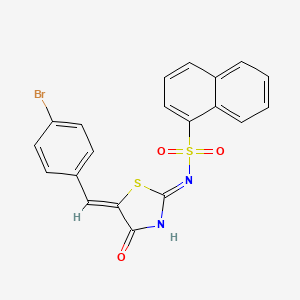
Pitstop 2
Übersicht
Beschreibung
Pitstop 2 is a novel, selective, and cell membrane-permeable clathrin inhibitor. It competitively binds to the clathrin terminal domain, specifically inhibiting clathrin-mediated endocytosis (CME) . Its IC50 value for inhibiting the association of amphiphysin with clathrin terminal domain is approximately 12 μM . Unlike some other compounds, this compound does not rely on abbreviations or acronyms for its chemical name or logo.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic routes for Pitstop 2 have been well-studied, but specific details are not widely available. Researchers have successfully prepared it using established methods, although proprietary information may limit our access to precise reaction conditions.
Industrial Production Methods
Unfortunately, detailed industrial production methods for this compound are not publicly disclosed. its availability for research use suggests that it can be synthesized on a larger scale.
Analyse Chemischer Reaktionen
Pitstop 2 interagiert mit Clathrin und Amphiphysin. Obwohl sein primärer Wirkmechanismus die Hemmung der CME ist, kann er auch die Clathrin-unabhängige Endozytose (CIE) beeinflussen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben proprietär.
Wissenschaftliche Forschungsanwendungen
Pitstop 2 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Chemie: Forscher verwenden es, um Clathrin-vermittelte Prozesse und Endozytose zu untersuchen.
Biologie: Es hilft, den zellulären Transport und die Vesikeldynamik zu untersuchen.
Medizin: Seine potenziellen therapeutischen Auswirkungen werden untersucht, insbesondere im Kontext von Krankheiten, die mit einer Dysregulation der Endozytose einhergehen.
Industrie: Obwohl es nicht weit verbreitet ist, machen seine einzigartigen Eigenschaften es zu einem interessanten Kandidaten für die Medikamentenentwicklung.
5. Wirkmechanismus
This compound bindet direkt an die Clathrin-Terminaldomäne und überlappt mit Liganden von Clathrin-Box-haltigen akzessorischen Proteinen. Dadurch stört es die Bildung von Clathrin-beschichteten Vesikeln und hemmt die Endozytose . Die genauen molekularen Ziele und beteiligten Pfade sind noch Gegenstand der Forschung.
Wirkmechanismus
Pitstop 2 directly binds to the clathrin terminal domain, overlapping with clathrin box-containing accessory protein ligands. By doing so, it disrupts clathrin-coated vesicle formation and inhibits endocytosis . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Während Pitstop 2 aufgrund seiner Selektivität und Zellpermeabilität hervorsticht, existieren andere Clathrin-Inhibitoren. Zu den bemerkenswerten Verbindungen gehören Pitstop 1 (ein Vorgänger), Dynasore und Chlorpromazin. Jede hat unterschiedliche Eigenschaften und Wirkmechanismen.
Eigenschaften
IUPAC Name |
(NZ)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLWHGPJPVPDU-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C\3/NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


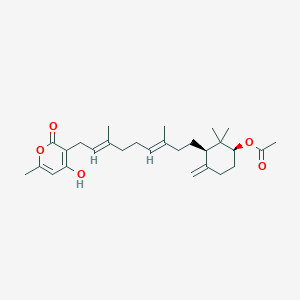

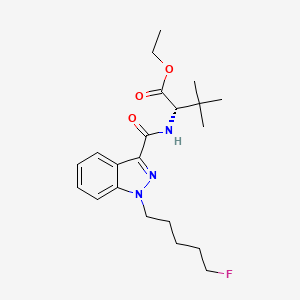

![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)
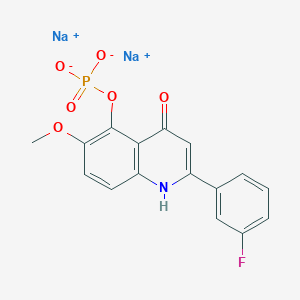
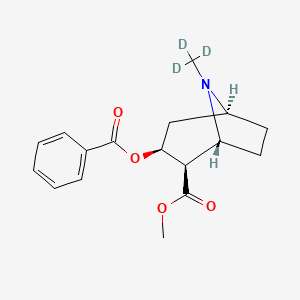
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)
